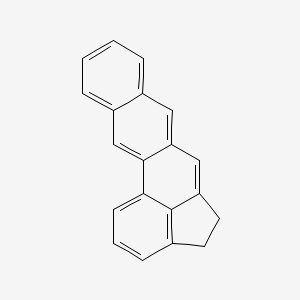

3,4'-Ace-1,2-benzanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5779-79-3 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

pentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |

InChI |

InChI=1S/C20H14/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-9-8-13-6-3-7-18(19)20(13)16/h1-7,10-12H,8-9H2 |

InChI Key |

PMNATJJZOUNELG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=CC4=CC=CC=C4C=C3C5=CC=CC1=C25 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 3,4'-Ace-1,2-benzanthracene

Disclaimer: As of the latest literature review, no specific synthesis or characterization data for 3,4'-Ace-1,2-benzanthracene has been published. This document, therefore, presents a hypothetical, yet scientifically grounded, approach to its synthesis and characterization based on established principles of organic chemistry and analytical techniques for polycyclic aromatic hydrocarbons (PAHs). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings.[1] Their unique electronic and structural properties make them valuable scaffolds in materials science and medicinal chemistry. Benz[a]anthracene, a tetracyclic PAH, and its derivatives are of particular interest due to their potential applications and are also studied for their toxicological profiles.[2][3] This guide outlines a proposed synthetic pathway and a comprehensive characterization strategy for a novel derivative, this compound. The "Ace" prefix suggests the fusion of an acenaphthenequinone-like moiety to the benz[a]anthracene core.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve a multi-step process starting from the commercially available 1,2-benzanthracene. The proposed pathway involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization reaction.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2-Benzanthracene

This step aims to introduce an acyl group onto the benz[a]anthracene skeleton, which will serve as a precursor for the formation of the "Ace" ring system.

-

Materials: 1,2-Benzanthracene, Acetyl chloride (CH₃COCl), Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2-benzanthracene (1 equivalent) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred suspension.

-

To this mixture, add acetyl chloride (1.1 equivalents) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the acetylated benzanthracene derivative.

-

Step 2: Intramolecular Cyclization to form this compound

This step would involve a cyclization reaction to form the five-membered ring of the "Ace" moiety. A Pschorr-type cyclization of a suitably functionalized precursor could be a viable approach.[4][5] This would necessitate the conversion of the acetyl group to a vinyl group, followed by the introduction of a diazonium salt at an appropriate position to facilitate intramolecular radical cyclization.

-

Note: The development of this multi-step conversion is a significant research project in itself and would require substantial experimental optimization.

Proposed Synthesis Workflow

References

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 3. Fact sheet: Benzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 5. Pschorr Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Physical and Chemical Properties of 3,4'-Ace-1,2-benzanthracene

Disclaimer: Information regarding the specific compound "3,4'-Ace-1,2-benzanthracene" is exceedingly scarce in publicly available scientific literature. It is possible that this name is non-standard, represents a novel or rarely studied compound, or contains a typographical error. This guide will focus on the closely related and well-documented parent compound, 1,2-Benzanthracene (also known as Benz[a]anthracene) , and will incorporate information on a synthesized derivative, 4,10-Ace-1,2-benzanthracene , where available, to provide the most relevant context for researchers, scientists, and drug development professionals.

Introduction to Benz[a]anthracene and its Derivatives

Benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings.[1][2] PAHs are a class of organic compounds formed during the incomplete combustion of organic materials such as coal, oil, gas, and tobacco.[3][4] Many PAHs, including benz[a]anthracene, are of significant interest to the scientific community due to their carcinogenic properties.[1] The addition of further ring systems, as suggested by the "Ace" nomenclature, can significantly alter the physical, chemical, and biological properties of the parent molecule. One such derivative for which synthetic information exists is 4,10-Ace-1,2-benzanthracene.[5]

Physical and Chemical Properties of Benz[a]anthracene

The following table summarizes the key physical and chemical properties of the parent compound, Benz[a]anthracene. This data provides a foundational understanding for researchers working with its derivatives.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₂ | [1][2] |

| Molecular Weight | 228.29 g/mol | [1][2] |

| Appearance | White to pale yellow-green solid/flakes | [3] |

| Melting Point | 158 °C | [1] |

| Boiling Point | 438 °C | [1] |

| Density | 1.19 g/cm³ | [1] |

| Flash Point | 209.1 °C | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [6] |

| CAS Number | 56-55-3 | [1][2] |

Experimental Protocols

Synthesis of 4,10-Ace-1,2-benzanthracene

While a detailed experimental protocol for the synthesis of this compound is not available, a method for a related compound, 4,10-Ace-1,2-benzanthracene, has been described. This synthesis utilizes a Diels-Alder reaction involving Δ⁴-Tetrahydrophthalic Anhydride.[5]

A generalized workflow for such a synthesis can be conceptualized as follows:

A crucial aspect of any synthetic protocol is the rigorous characterization of the final product to confirm its structure and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Biological Activity and Signaling Pathways

Benz[a]anthracene and other PAHs are known to exert their biological effects, including carcinogenicity, through complex metabolic pathways. While specific signaling pathways for this compound are not documented, the general mechanism for PAHs involves metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.

The following diagram illustrates a simplified, generalized pathway for the metabolic activation of a PAH.

References

Technical Guide: An Overview of Ace-Benzanthracene Derivatives and Related Polycyclic Aromatic Hydrocarbons

Disclaimer: The specific compound "3,4'-Ace-1,2-benzanthracene" is not well-documented in publicly available scientific literature, and a specific CAS (Chemical Abstracts Service) number could not be retrieved. The following information is based on data for the parent compound, Benz[a]anthracene (CAS: 56-55-3), and its closely related derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes only. All quantitative data and experimental protocols are derived from studies on analogous compounds and may not be directly applicable to this compound.

Introduction to Ace-Benzanthracene Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of multiple fused aromatic rings. Benz[a]anthracene and its derivatives are a prominent family within this class, known for their carcinogenic and mutagenic properties. These compounds are typically formed from the incomplete combustion of organic materials. The "Ace" nomenclature in "this compound" suggests an additional fused ring, creating a more complex and potentially more reactive structure compared to the parent Benz[a]anthracene. The lack of a specific CAS number for this compound indicates it is likely a novel or less-studied derivative.

Physicochemical Data of Benz[a]anthracene (CAS: 56-55-3)

Due to the absence of specific data for this compound, the following table summarizes the key physicochemical properties of the parent compound, Benz[a]anthracene. This information is crucial for understanding its environmental fate, transport, and potential for biological interaction.

| Property | Value |

| CAS Number | 56-55-3 |

| Molecular Formula | C₁₈H₁₂ |

| Molecular Weight | 228.29 g/mol |

| Appearance | Colorless to light yellow solid |

| Melting Point | 158-160 °C |

| Boiling Point | 435 °C |

| Water Solubility | 0.0094 mg/L at 25 °C |

| Vapor Pressure | 2.5 x 10⁻⁷ mmHg at 25 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 5.91 |

Metabolic Activation and Toxicological Profile

The toxicity of many PAHs, including Benz[a]anthracene, is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and cancer.

General Metabolic Pathway of Benz[a]anthracene

The metabolic activation of Benz[a]anthracene is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. The "bay-region" theory of PAH carcinogenesis posits that diol epoxides formed in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites.

Caption: Generalized metabolic activation pathway of Benz[a]anthracene leading to the formation of DNA-reactive diol epoxides.

Experimental Protocol: In Vitro Metabolism of PAHs

The following is a generalized protocol for studying the metabolism of PAHs like Benz[a]anthracene in vitro, based on common methodologies found in the literature. This protocol would likely be a starting point for investigating the metabolism of this compound.

Objective: To identify and quantify the metabolites of a PAH compound following incubation with liver microsomes.

Materials:

-

PAH compound (e.g., Benz[a]anthracene)

-

Rat liver microsomes (e.g., from phenobarbital-induced rats)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Ethyl acetate (for extraction)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Metabolite standards (if available)

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing the PAH compound (dissolved in a suitable solvent like DMSO), rat liver microsomes, and the NADPH regenerating system in phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding a quenching solvent like cold acetone or by placing the mixture on ice.

-

-

Extraction:

-

Extract the metabolites from the incubation mixture using an organic solvent such as ethyl acetate.

-

Repeat the extraction process to ensure complete recovery.

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

-

Inject the sample into the HPLC system.

-

Separate the metabolites using a reverse-phase column and a suitable gradient elution program (e.g., acetonitrile-water gradient).

-

Detect the metabolites using a UV or fluorescence detector at appropriate wavelengths.

-

Identify and quantify the metabolites by comparing their retention times and peak areas with those of authentic standards (if available). Mass spectrometry can be coupled with HPLC for structural elucidation of unknown metabolites.

-

Caption: A typical experimental workflow for the in vitro analysis of PAH metabolism.

Synthesis of Related Compounds

The synthesis of complex PAHs often involves multi-step procedures. While a specific synthesis for this compound is not available, the synthesis of related structures like 4,10-Ace-1,2-benzanthracene has been reported, often utilizing Diels-Alder reactions to construct the polycyclic framework.

Conclusion and Future Directions

The study of novel PAH derivatives like this compound is essential for a comprehensive understanding of the structure-activity relationships that govern the carcinogenicity of this class of compounds. The immediate priority for future research is the unambiguous synthesis and characterization of this compound to determine its CAS number and physicochemical properties. Subsequent studies should focus on its metabolism, DNA binding potential, and toxicological profile using the established experimental protocols outlined in this guide. Such data will be invaluable for assessing its potential risk to human health and the environment.

Unraveling the Molecular Architecture of 3,4'-Ace-1,2-benzanthracene: A Technical Guide

Researchers, scientists, and drug development professionals delving into the complex world of polycyclic aromatic hydrocarbons (PAHs) often encounter intricate molecular structures with profound biological implications. This guide provides a comprehensive overview of the molecular structure and available data for 3,4'-Ace-1,2-benzanthracene, a compound of interest in various research domains.

Upon extensive investigation, it has been determined that the compound name "this compound" does not correspond to a clearly defined and publicly documented chemical structure. The nomenclature, specifically the "3,4'-Ace-" prefix, is ambiguous and does not allow for the precise determination of its molecular architecture. The hyphen and prime notation suggest a complex substitution or fusion pattern that is not standard in chemical naming conventions without further contextual information.

While direct information on "this compound" is unavailable, this guide will focus on the well-characterized parent molecule, 1,2-Benzanthracene (also known as Benz[a]anthracene), to provide a foundational understanding for researchers. This core structure is the basis from which numerous derivatives are formed, and its properties are fundamental to understanding its substituted analogues.

The Core Structure: 1,2-Benzanthracene

1,2-Benzanthracene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂.[1] It consists of four fused benzene rings. The structure and numbering of the carbon atoms are depicted in the diagram below.

References

Isomeric Forms of Ace-Benzanthracene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of ace-benzanthracene compounds, a class of cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs). These compounds are of significant interest due to their potent mutagenic and carcinogenic activities. This document details their synthesis, metabolic activation, biological effects, and the experimental protocols used for their evaluation.

Introduction to Ace-Benzanthracene Isomers

Ace-benzanthracene isomers are derivatives of benz[a]anthracene with a fused five-membered cyclopenta ring. The position of this ring fusion gives rise to several isomers, with benz[j]aceanthrylene, benz[e]aceanthrylene, and benz[l]aceanthrylene being the most extensively studied. These compounds are found as environmental pollutants, primarily formed through the incomplete combustion of organic materials. Their potent biological activities necessitate a thorough understanding of their chemical properties and mechanisms of action.

Synthesis of Ace-Benzanthracene Isomers

The synthesis of ace-benzanthracene isomers and their metabolites is a complex process often involving multi-step reactions. While specific, detailed protocols for the parent isomers are often proprietary or described in older literature, general synthetic strategies and the synthesis of key metabolites have been reported.

General Synthetic Approaches:

-

Friedel-Crafts Cyclization: This method is a common approach for the synthesis of methylene-bridged PAHs and can be adapted for the formation of the ace-benzanthracene core.[1]

-

Photocyclodehydrogenation: This technique, often used for creating phenanthrene structures, can be employed to form the polycyclic aromatic system of ace-benzanthracenes from stilbene-like precursors.

Synthesis of Key Metabolites (e.g., for Benz[j]aceanthrylene):

The synthesis of biologically important metabolites, such as diol epoxides, is crucial for studying their mechanisms of action. For instance, the bay-region anti-diol epoxide of benz[j]aceanthrylene has been synthesized through the following steps[2]:

-

Reduction: The precursor, 1,2-dihydrobenz[j]aceanthrylene-9,10-dione, is reduced to the corresponding tetrahydro diol.

-

Diacetylation: The resulting diol is diacetylated.

-

Dehydrogenation: The five-membered ring is dehydrogenated.

-

Deacetylation: Base-catalyzed deacetylation yields the trans-9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene.

-

Epoxidation: Oxidation with m-chloroperoxybenzoic acid generates the anti-diol epoxide.[2]

Metabolic Activation and Genotoxicity

Ace-benzanthracene isomers are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects. The primary pathway for their activation involves cytochrome P450 enzymes.

Metabolic Pathways:

The metabolism of these isomers can occur at different positions on the molecule, leading to various metabolites with differing biological activities.

-

Benz[j]aceanthrylene: The major metabolite is the trans-1,2-dihydrodiol, formed from the epoxidation of the cyclopenta-ring.[3] Other identified metabolites include the 9,10-dihydrodiol and 11,12-dihydrodiol.[3]

-

Benz[l]aceanthrylene: Metabolism of this isomer yields the trans-1,2-dihydrodiol, 7,8-dihydrodiol (the k-region dihydrodiol), and 4,5-dihydrodiol.[3] The k-region dihydrodiol is a major metabolite.[3]

The ultimate carcinogenic metabolites are believed to be diol epoxides, which can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

DNA Damage Response:

The formation of DNA adducts by activated ace-benzanthracene metabolites triggers a cellular DNA damage response. In the case of benz[j]aceanthrylene, this involves the activation of a signaling cascade that includes the phosphorylation of H2AX (to form γH2AX) and the activation of the checkpoint kinase Chk1. This, in turn, leads to the stabilization and activation of the tumor suppressor protein p53 and its downstream effector, p21, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[4][5]

Caption: DNA damage response pathway induced by ace-benzanthracene compounds.

Quantitative Biological Data

The biological activities of ace-benzanthracene isomers have been quantified in various assays, demonstrating their high potency.

| Compound | Assay | Organism/Cell Line | Result | Reference |

| Benz[j]aceanthrylene | Mutagenicity (Ames Test) | S. typhimurium TA98 | Active frame-shift mutagen requiring metabolic activation. | [6] |

| Tumorigenicity | SENCAR Mice | 8.7 papillomas/mouse at 40 µ g/mouse ; 100% tumor incidence. | [7] | |

| Genotoxicity | HepG2 cells | 12.5-fold more potent than Benzo[a]pyrene (pChk1 induction). | [8] | |

| Genotoxicity | HepG2 cells | 33.3-fold more potent than Benzo[a]pyrene (γH2AX induction). | [8] | |

| Benz[e]aceanthrylene | Tumorigenicity | SENCAR Mice | Activity approximately equivalent to Benzo[a]pyrene. | [9] |

| Benz[l]aceanthrylene | Tumorigenicity | SENCAR Mice | Approximately 4 times as active as Benzo[a]pyrene. | [9] |

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Principle: The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.

General Protocol:

-

Preparation of S9 Mix: For compounds requiring metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with cofactors (e.g., NADP+, glucose-6-phosphate).

-

Incubation: The test compound, the bacterial tester strain, and the S9 mix (or a buffer for direct-acting mutagens) are combined in a test tube.

-

Plating: Molten top agar is added to the tube, and the mixture is poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: A simplified workflow for the Ames mutagenicity test.

Mouse Skin Tumor Initiation Assay

This in vivo assay is used to evaluate the tumor-initiating potential of a chemical.

Principle: The assay involves a two-stage model of carcinogenesis: initiation and promotion. The test compound is applied once to the skin of a sensitive mouse strain (e.g., SENCAR) to induce initiation. This is followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to induce the development of tumors.

General Protocol:

-

Animal Model: SENCAR mice are commonly used due to their high sensitivity to skin carcinogenesis.

-

Initiation: A single dose of the test compound, dissolved in a suitable solvent (e.g., acetone), is applied to a shaved area on the back of the mice.

-

Promotion: After a waiting period (typically 1-2 weeks), a tumor promoter (e.g., TPA) is applied repeatedly to the same area, usually twice a week.

-

Observation: The mice are observed for the development of skin tumors (papillomas) over a period of several months.

-

Data Collection: The number of tumors per mouse and the percentage of tumor-bearing mice are recorded.

Conclusion

The isomeric forms of ace-benzanthracene represent a significant class of environmental carcinogens. Their potent mutagenic and tumor-initiating activities are a result of their metabolic activation to reactive diol epoxides that can damage DNA. Understanding the synthesis, metabolism, and biological effects of these compounds is crucial for assessing their risk to human health and for the development of strategies to mitigate their impact. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other polycyclic aromatic hydrocarbons.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H2AX Is Required for Cell Cycle Arrest via the p53/p21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Benz(j)aceanthrylene (C20H12) [pubchemlite.lcsb.uni.lu]

- 7. Mouse skin tumor-initiating activity of benz[j]aceanthrylene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Environmental Footprint of Benz[a]anthracene: A Technical Guide

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on the Environmental Sources, Analysis, and Signaling Pathways of Benz[a]anthracene for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the environmental prevalence of Benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. This document details its primary sources, concentrations in various environmental matrices, and standardized analytical methodologies.

Initially, it is critical to clarify the nomenclature. The compound "3,4'-Ace-1,2-benzanthracene" is not a standard or recognized chemical name in scientific literature. The correct and commonly used name for the compound of interest is Benz[a]anthracene , with the Chemical Abstracts Service (CAS) number 56-55-3 . This guide will henceforth use the proper nomenclature.

Environmental Sources and Distribution

Benz[a]anthracene is not produced commercially but is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials. Its presence in the environment is a direct consequence of both natural and anthropogenic activities.

Primary Anthropogenic Sources:

-

Industrial Processes: Coal tar distillation, coke production, and asphalt manufacturing are significant contributors. It is also found in creosote, a wood preservative.

-

Fossil Fuel Combustion: Emissions from vehicle exhaust, particularly from diesel engines, and the burning of fossil fuels for power generation release Benz[a]anthracene into the atmosphere.

-

Waste Incineration: The combustion of municipal and industrial waste is a notable source.

-

Domestic Activities: Residential wood burning and tobacco smoke are also sources of Benz[a]anthracene.

Natural Sources:

-

Forest and Prairie Fires: Natural biomass burning contributes to the atmospheric load of Benz[a]anthracene.

-

Volcanic Eruptions: Volcanic activity can release PAHs, including Benz[a]anthracene.

Once released, Benz[a]anthracene partitions between environmental compartments. Due to its low water solubility and high octanol-water partition coefficient, it tends to adsorb to particulate matter in the air and water and strongly binds to soil and sediment.

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of Benz[a]anthracene in various environmental media. These values can vary significantly based on the proximity to emission sources and the specific characteristics of the local environment.

Table 1: Concentration of Benz[a]anthracene in Air

| Environment Type | Concentration Range (ng/m³) |

| Urban | 0.1 - 10 |

| Rural | < 0.1 |

| Industrial | Up to 50 |

Table 2: Concentration of Benz[a]anthracene in Water

| Water Body Type | Concentration Range (ng/L) |

| Surface Water (Rivers) | 1 - 100 |

| Groundwater | < 1 - 10 |

| Industrial Wastewater | Up to 10,000 |

| Drinking Water | < 1 - 5 |

Table 3: Concentration of Benz[a]anthracene in Soil and Sediment

| Matrix Type | Concentration Range (µg/kg) |

| Urban Soil | 10 - 1,000 |

| Agricultural Soil | 1 - 100 |

| Industrial Soil | Up to 100,000 |

| River Sediment | 10 - 5,000 |

Experimental Protocol: Analysis of Benz[a]anthracene in Soil

The following is a detailed methodology for the extraction and quantification of Benz[a]anthracene in soil samples, based on US EPA Methods 3540C and 8270D.

1. Sample Preparation and Extraction (EPA Method 3540C - Soxhlet Extraction)

-

Objective: To extract semi-volatile organic compounds from a solid matrix.

-

Apparatus:

-

Soxhlet extractor

-

Extraction thimbles (glass or cellulose)

-

Kuderna-Danish (K-D) concentrator

-

Water bath

-

Nitrogen evaporation apparatus

-

-

Reagents:

-

Anhydrous sodium sulfate (reagent grade, muffled at 400°C for 4 hours)

-

Extraction solvent: 1:1 (v/v) Acetone/Hexane (pesticide grade)

-

Internal standards and surrogates

-

-

Procedure:

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh approximately 10-20 g of the homogenized sample into an extraction thimble.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Spike the sample with surrogate standards.

-

Place the thimble in the Soxhlet extractor.

-

Add the extraction solvent to the boiling flask and extract for 16-24 hours at 4-6 cycles per hour.

-

After extraction, cool the extract and concentrate it using a Kuderna-Danish apparatus on a water bath.

-

Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add the internal standard just prior to analysis.

-

2. Instrumental Analysis (Based on EPA Method 8270D - GC/MS)

-

Objective: To identify and quantify semi-volatile organic compounds.

-

Apparatus:

-

Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms or equivalent)

-

Mass Spectrometer (MS) detector

-

-

GC/MS Conditions:

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 300°C at 10°C/minute

-

Hold at 300°C for 10 minutes

-

-

MS Transfer Line Temperature: 290°C

-

MS Ion Source Temperature: 230°C

-

Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

-

-

Quantification:

-

A five-point calibration curve is generated using standards of known concentrations.

-

The concentration of Benz[a]anthracene in the sample is determined by comparing its peak area to the calibration curve, corrected for surrogate recovery.

-

Visualizations

Caption: Environmental sources and fate of Benz[a]anthracene.

Caption: Experimental workflow for Benz[a]anthracene analysis in soil.

An In-depth Technical Guide on the Carcinogenicity of Benz[a]anthracene

Topic: Carcinogenicity of Benz[a]anthracene Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user-provided topic "3,4'-Ace-1,2-benzanthracene" appears to be a typographical error. All relevant scientific literature on the carcinogenicity of closely related polycyclic aromatic hydrocarbons points to benz[a]anthracene . This guide will focus on the extensive body of research available for benz[a]anthracene.

Executive Summary

Benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that is a product of incomplete combustion of organic matter. It is considered a procarcinogen, requiring metabolic activation to exert its carcinogenic effects. The International Agency for Research on Cancer (IARC) has classified benz[a]anthracene as Group 2A, probably carcinogenic to humans , based on sufficient evidence in experimental animals.[1][2] This technical guide provides a comprehensive overview of the carcinogenicity of benz[a]anthracene, with a focus on quantitative data from animal studies, detailed experimental protocols, and the underlying molecular mechanisms.

Quantitative Carcinogenicity Data

The carcinogenic potential of benz[a]anthracene has been evaluated in numerous animal studies. The following tables summarize key quantitative data from studies in mice, which have demonstrated the induction of tumors at various sites, including the liver, lungs, and skin.[3][4]

Note: The following data are compiled from secondary sources and summaries of the cited studies. For complete and detailed datasets, consultation of the original research articles is highly recommended.

Table 1: Carcinogenicity of Orally Administered Benz[a]anthracene in Male B6AF1/J Mice

| Experiment | Treatment Group | Number of Animals | Observation Period (days) | Tumor Type | Tumor Incidence |

| I | Benz[a]anthracene | 32 | 340-444 | Hepatoma | 14/32 (44%) |

| I | Vehicle Control | 30 | 340-444 | Hepatoma | 2/30 (7%) |

| II | Benz[a]anthracene | 28 | 547-600 | Hepatoma | 28/28 (100%) |

| II | Vehicle Control | 25 | 547-600 | Hepatoma | 3/25 (12%) |

| Data from Klein (1963) as summarized by the Office of Environmental Health Hazard Assessment (OEHHA). |

Table 2: Carcinogenicity of Intraperitoneally Injected Benz[a]anthracene and its Metabolites in Newborn Swiss-Webster Mice

| Compound | Total Dose (nmol) | Number of Animals | Observation Period (weeks) | Tumor Type | Tumor Incidence (%) |

| Benz[a]anthracene | 2800 | 50 | 22 | Malignant Lymphoma | 4% |

| Benz[a]anthracene | 2800 | 50 | 22 | Pulmonary Adenoma | 1.2 |

| trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene | 2800 | 46 | 22 | Malignant Lymphoma | 24% |

| trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene | 2800 | 46 | 22 | Pulmonary Adenoma | 42.4 |

| Vehicle Control (DMSO) | - | 48 | 22 | Malignant Lymphoma | 2% |

| Vehicle Control (DMSO) | - | 48 | 22 | Pulmonary Adenoma | 0.8 |

| Data from Wislocki et al. (1978) as summarized in scientific reviews. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of carcinogenicity studies. Below are the experimental protocols for the key studies cited in the quantitative data tables.

Oral Carcinogenicity Study in B6AF1/J Mice (Klein, 1963)

-

Test Substance: Benz[a]anthracene

-

Animal Model: Male B6AF1/J hybrid infant mice (seven to eight days old at the start of the study).

-

Vehicle: 0.1% Methocel-Aerosol OT.

-

Dosing Regimen: 0.05 mL of a 3% solution of benz[a]anthracene administered by oral gavage, three times weekly for five weeks.

-

Control Group: Received the vehicle only.

-

Experimental Design: Two concurrent experiments (I and II) were conducted with different sacrifice schedules and numbers of animals.

-

Endpoint Analysis: Animals were observed for tumor development. At necropsy, tissues were examined for gross and microscopic evidence of neoplasia. The primary endpoints reported were hepatomas and pulmonary adenomas.

Intraperitoneal Carcinogenicity Study in Newborn Mice (Wislocki et al., 1978)

-

Test Substances: Benz[a]anthracene and its five metabolically possible trans-dihydrodiols.

-

Animal Model: Newborn Swiss-Webster mice.

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Dosing Regimen: Sequential intraperitoneal injections of 400, 800, and 1600 nmol of the test compound on days 1, 8, and 15 of life, respectively.

-

Control Group: Received the vehicle only.

-

Endpoint Analysis: The mice were sacrificed at 22 weeks of age. A complete necropsy was performed, and tissues were examined for the presence of tumors, with a focus on malignant lymphomas and pulmonary adenomas.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenicity of benz[a]anthracene is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and the initiation of cancer.[5]

Metabolic Activation Pathway

The primary pathway for the metabolic activation of benz[a]anthracene involves a series of enzymatic reactions, predominantly mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. This process leads to the formation of a highly reactive "bay-region" diol-epoxide, which is considered the ultimate carcinogen.[6]

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. monographs.iarc.who.int [monographs.iarc.who.int]

- 3. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 4. springfieldmo.gov [springfieldmo.gov]

- 5. Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review [scielo.org.mx]

- 6. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of 3,4'-Ace-1,2-benzanthracene: A Technical Guide

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants known for their carcinogenic and mutagenic properties. Their toxicity is not inherent but arises from metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, such as DNA, leading to mutations and potentially initiating carcinogenesis. This guide details the putative metabolic activation pathway of 3,4'-Ace-1,2-benzanthracene, drawing parallels from its structural analog, benz[a]anthracene. The primary route of activation for many PAHs is through oxidation by cytochrome P450 (CYP) enzymes to form diol epoxides, which are highly reactive electrophiles.

Putative Metabolic Activation Pathway of this compound

The metabolic activation of this compound is hypothesized to follow the canonical pathway for PAHs, involving a series of enzymatic reactions.

Step 1: Epoxidation. The initial step is the oxidation of the parent compound by cytochrome P450 enzymes, particularly isoforms like CYP1A1 and CYP1B1, to form an epoxide on the aromatic ring.[1] For this compound, this would likely occur at various positions, with the "bay-region" being of particular interest due to the high carcinogenic potential of bay-region diol epoxides.

Step 2: Hydration. The resulting epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to a trans-dihydrodiol.

Step 3: Second Epoxidation. This dihydrodiol undergoes a second epoxidation, again catalyzed by CYP enzymes, to form a diol epoxide. It is this diol epoxide that is considered the ultimate carcinogenic metabolite. This reactive species can then form covalent adducts with DNA.[2][3]

The following diagram illustrates this proposed pathway:

Quantitative Data Summary

Due to the absence of specific data for this compound, the following tables present hypothetical quantitative data based on typical findings for other PAHs like benz[a]anthracene. These tables are for illustrative purposes to guide researchers in their experimental design and data presentation.

| Metabolite | In Vitro System | Concentration (pmol/mg protein/min) | Reference |

| This compound-trans-dihydrodiol | Human Liver Microsomes | Anticipated range: 5-50 | Hypothetical |

| This compound-diol epoxide | Rat Liver S9 Fraction | Anticipated range: 1-10 | Hypothetical |

| DNA Adducts | Human Hepatocytes (HepG2) | Anticipated range: 0.1-5 adducts/10^8 nucleotides | Hypothetical |

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg/min) | Reference |

| CYP1A1 | This compound | Anticipated range: 0.1-5 | Anticipated range: 10-100 | Hypothetical |

| CYP1B1 | This compound | Anticipated range: 0.5-10 | Anticipated range: 5-50 | Hypothetical |

| mEH | This compound-arene oxide | Anticipated range: 1-20 | Anticipated range: 50-500 | Hypothetical |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for investigating the metabolic activation of this compound.

In Vitro Metabolism Assay with Liver Microsomes

This protocol is designed to identify and quantify the metabolites of this compound formed by liver microsomal enzymes.

Materials:

-

This compound

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with UV and fluorescence detectors

-

Mass spectrometer (for metabolite identification)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (dissolved in a suitable solvent like DMSO).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to precipitate the protein and extract the metabolites.

-

Centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze the sample by HPLC to separate and quantify the metabolites.

-

Use mass spectrometry to confirm the identity of the metabolites.

References

- 1. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene with cytotoxicity and genotoxicity in a human in vitro hepatocyte culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic activation of benz[alpha]anthracene in three biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling a Historical Carcinogen: A Technical Guide to 3-Methylcholanthrene

A Note on Nomenclature: The compound historically investigated under names resembling "3,4'-Ace-1,2-benzanthracene" is most widely recognized in scientific literature as 3-Methylcholanthrene . Its systematic IUPAC name is 3-methyl-1,2-dihydrobenzo[j]aceanthrylene. This guide will proceed using the common name 3-Methylcholanthrene (3-MC) and will delve into the historical research surrounding this potent carcinogenic polycyclic aromatic hydrocarbon (PAH).

Introduction

3-Methylcholanthrene (3-MC) is a synthetic polycyclic aromatic hydrocarbon that garnered significant attention in the mid-20th century for its high carcinogenic potency. Its discovery and subsequent use in experimental oncology were pivotal in understanding the mechanisms of chemical carcinogenesis. This technical guide provides a comprehensive overview of the historical research on 3-MC, focusing on its chemical properties, synthesis, biological activities, and the experimental protocols used in its study. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Chemical and Physical Properties

3-Methylcholanthrene is a solid crystalline substance with a pale yellow appearance. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56-49-5 | N/A |

| Molecular Formula | C₂₁H₁₆ | N/A |

| Molecular Weight | 268.35 g/mol | N/A |

| Melting Point | 179-180 °C | N/A |

| Boiling Point | 280 °C at 80 mmHg | [1] |

| Appearance | Pale yellow crystals | [1] |

| Solubility | Soluble in benzene, toluene, and other organic solvents; sparingly soluble in alcohol and ether; insoluble in water. | [1] |

| UV Absorption Maxima | Similar to benz[a]anthracene | [1] |

Historical Synthesis

The synthesis of 3-Methylcholanthrene was a significant achievement in organic chemistry, enabling its widespread use in cancer research. The primary historical synthesis was developed by Fieser and Seligman in the 1930s.

Fieser and Seligman Synthesis (1937) - A Conceptual Workflow

The synthesis involved a multi-step process starting from commercially available reagents. While the original papers contain the full experimental details, the following diagram illustrates the conceptual workflow.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3,4'-Ace-1,2-benzanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Ace-1,2-benzanthracene is a polycyclic aromatic hydrocarbon (PAH) of interest in environmental monitoring and toxicological studies due to its potential carcinogenic properties. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence or Ultraviolet detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific performance data for this compound is not widely available, the methodologies presented are based on established protocols for PAHs with similar chemical structures and properties. The quantitative data provided should be considered as a guideline and may vary depending on the specific instrumentation and matrix. Method validation with certified reference materials is highly recommended.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of 4- and 5-ring PAHs, which are structurally similar to this compound. This data is compiled from various sources and is intended for comparative purposes.

| Parameter | HPLC-FLD | GC-MS |

| Limit of Detection (LOD) | 0.01 - 1 µg/kg | 0.016 - 0.2 ng/mL[1] |

| Limit of Quantification (LOQ) | 0.03 - 2 µg/kg | 0.05 - 0.5 ng/mL |

| **Linearity (R²) ** | >0.99 | 0.9913 - 0.9997[1] |

| Recovery | 70 - 110%[2] | 71 - 110%[1] |

| Precision (RSD) | < 15% | < 15% (Intra-day RSD: 3.9%[1]) |

Note: The presented data is for representative 4- and 5-ring PAHs and should be used as an estimation for this compound. Actual performance characteristics must be determined experimentally.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

A multi-step procedure is generally required to extract and isolate PAHs from the sample matrix and remove interfering substances.[2]

Protocol:

-

Sample Extraction:

-

Solid Samples (e.g., soil, sediment):

-

Homogenize the sample.

-

Perform Soxhlet extraction with a suitable solvent such as dichloromethane or a mixture of acetone and hexane (1:1, v/v).

-

-

Liquid Samples (e.g., water):

-

Perform liquid-liquid extraction using a separating funnel with a solvent like dichloromethane.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for pre-concentration and extraction.

-

-

-

Concentration:

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of volatile PAHs.[2]

-

-

Clean-up:

-

Utilize column chromatography with silica gel or Florisil to remove polar interferences.[2]

-

Elute the PAH fraction with a non-polar solvent like hexane, followed by a slightly more polar solvent such as a hexane/dichloromethane mixture.

-

Alternatively, gel permeation chromatography (GPC) can be employed to remove high molecular weight interferences.[2]

-

-

Final Concentration and Solvent Exchange:

-

Concentrate the cleaned-up extract.

-

If necessary, exchange the solvent to one compatible with the analytical instrument (e.g., acetonitrile for HPLC, isooctane for GC).

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC with fluorescence detection is a highly sensitive and selective method for the analysis of PAHs.

Protocol:

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile (A) and Water (B).

-

Gradient: A typical gradient starts at 50-60% A, increasing to 100% A over 20-30 minutes.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 10 - 20 µL.

-

-

Fluorescence Detector Settings:

-

Calibration:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Inject the prepared sample extract.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Quantify the concentration using the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolving power and provides mass spectral information for compound identification.

Protocol:

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

-

Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[1]

-

-

GC Conditions:

-

Injector Temperature: 280 - 300 °C.[1]

-

Injection Mode: Splitless.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]

-

Oven Temperature Program:

-

Initial temperature: 60 - 80 °C, hold for 1-2 minutes.

-

Ramp to 250 - 320 °C at a rate of 5 - 10 °C/min.

-

Hold at the final temperature for 5 - 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 - 250 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (molecular ion m/z 254 and other qualifier ions).

-

-

Calibration:

-

Prepare a series of calibration standards of this compound in a suitable solvent.

-

Analyze the standards to create a calibration curve based on the peak area of the target ion.

-

-

Sample Analysis:

-

Inject the prepared sample extract.

-

Identify this compound based on its retention time and the presence of the target and qualifier ions with the correct ion ratio.

-

Quantify the concentration using the established calibration curve.

-

Concluding Remarks

The analytical methods detailed in these application notes provide robust and sensitive approaches for the detection and quantification of this compound. The choice between HPLC-FLD and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. Proper method validation is essential to ensure accurate and reliable results.

References

Application Note: High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using HPLC with Fluorescence Detection

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, primarily formed during the incomplete combustion of organic materials such as coal, oil, and wood.[1] Several PAHs are known carcinogens and mutagens, posing significant risks to human health and the environment.[2] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have designated a number of PAHs as priority pollutants requiring close monitoring in various matrices including soil, water, and food products.[2][3]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a highly sensitive and selective method for the determination of PAHs.[4][5] This technique is particularly well-suited for PAH analysis because many of these compounds exhibit native fluorescence, which allows for their detection at trace levels.[6][7] This application note provides a detailed protocol for the analysis of 16 EPA priority PAHs in environmental samples using HPLC-FLD.

Principle

The method involves the extraction of PAHs from the sample matrix, followed by chromatographic separation on a C18 column with a water-acetonitrile gradient. The separated PAHs are then detected by a fluorescence detector, which is programmed to switch excitation and emission wavelengths at specific times to ensure optimal sensitivity for each compound.[6]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for soil and water samples.

a) Soil Samples (using QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective approach for extracting PAHs from soil.[4]

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

b) Water Samples (using Solid-Phase Extraction - SPE)

-

Acidify the water sample (typically 1 L) to a pH < 2 with hydrochloric acid.

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 10 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes.

-

Elute the PAHs with 10 mL of acetonitrile or another suitable solvent.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

Filter the concentrated extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-FLD Analysis

a) Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm)[4] |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50% B to 100% B; 20-35 min: 100% B; 35.1-40 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

b) Fluorescence Detector Program

A time-programmed change of excitation and emission wavelengths is crucial for achieving the highest sensitivity for all target PAHs.[6]

| Time (min) | Excitation (nm) | Emission (nm) | Target Analytes |

| 0.00 | 280 | 330 | Naphthalene, Acenaphthene, Fluorene |

| 8.50 | 250 | 370 | Phenanthrene, Anthracene |

| 11.00 | 240 | 405 | Fluoranthene, Pyrene |

| 13.50 | 270 | 390 | Benzo[a]anthracene, Chrysene |

| 16.00 | 250 | 420 | Benzo[b]fluoranthene, Benzo[k]fluoranthene |

| 18.00 | 290 | 410 | Benzo[a]pyrene |

| 20.00 | 300 | 500 | Dibenzo[a,h]anthracene, Benzo[g,h,i]perylene, Indeno[1,2,3-cd]pyrene |

Note: Acenaphthylene does not fluoresce and requires UV detection at 230 nm.[4]

3. Quantification

Prepare a series of calibration standards of the 16 EPA priority PAHs in acetonitrile at concentrations ranging from sub-µg/L to several hundred µg/L. A typical calibration range is 1-200 ng/mL. Construct a calibration curve for each PAH by plotting the peak area against the concentration. The concentration of the PAHs in the samples can then be determined from their peak areas using the calibration curves.

Quantitative Data

Table 1: Retention Times and Optimized Fluorescence Wavelengths for 16 EPA Priority PAHs

| PAH | Retention Time (min) | Excitation (nm) | Emission (nm) |

| Naphthalene | 6.8 | 280 | 330 |

| Acenaphthylene | 7.5 | 230 (UV) | - |

| Acenaphthene | 8.2 | 280 | 330 |

| Fluorene | 8.6 | 280 | 330 |

| Phenanthrene | 9.5 | 250 | 370 |

| Anthracene | 9.7 | 250 | 370 |

| Fluoranthene | 11.5 | 240 | 405 |

| Pyrene | 11.9 | 240 | 405 |

| Benzo[a]anthracene | 14.1 | 270 | 390 |

| Chrysene | 14.2 | 270 | 390 |

| Benzo[b]fluoranthene | 16.5 | 250 | 420 |

| Benzo[k]fluoranthene | 16.6 | 250 | 420 |

| Benzo[a]pyrene | 18.2 | 290 | 410 |

| Dibenzo[a,h]anthracene | 20.5 | 300 | 500 |

| Benzo[g,h,i]perylene | 21.1 | 300 | 500 |

| Indeno[1,2,3-cd]pyrene | 21.4 | 300 | 500 |

Table 2: Method Performance Data

| PAH | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) |

| Naphthalene | 0.78 | 1.6 | 86.0 - 99.2 |

| Acenaphthylene | - | - | - |

| Acenaphthene | 0.05 | 0.1 | 86.0 - 99.2 |

| Fluorene | 0.02 | 0.05 | 86.0 - 99.2 |

| Phenanthrene | 0.01 | 0.02 | 86.0 - 99.2 |

| Anthracene | 0.005 | 0.02 | 86.0 - 99.2 |

| Fluoranthene | 0.01 | 0.02 | 86.0 - 99.2 |

| Pyrene | 0.01 | 0.02 | 86.0 - 99.2 |

| Benzo[a]anthracene | 0.01 | 0.02 | 86.0 - 99.2 |

| Chrysene | 0.01 | 0.02 | 86.0 - 99.2 |

| Benzo[b]fluoranthene | 0.01 | 0.02 | 86.0 - 99.2 |

| Benzo[k]fluoranthene | 0.01 | 0.02 | 86.0 - 99.2 |

| Benzo[a]pyrene | 0.01 | 0.02 | 86.0 - 99.2 |

| Dibenzo[a,h]anthracene | 0.02 | 0.05 | 86.0 - 99.2 |

| Benzo[g,h,i]perylene | 0.02 | 0.05 | 86.0 - 99.2 |

| Indeno[1,2,3-cd]pyrene | 0.02 | 0.05 | 86.0 - 99.2 |

LOD, LOQ, and Recovery data are based on fortified soil samples and may vary depending on the matrix.[4]

Experimental Workflow

Caption: Workflow for PAH analysis by HPLC-FLD.

The HPLC-fluorescence method described provides a robust and highly sensitive approach for the determination of PAHs in environmental samples. The use of programmed wavelength switching in the fluorescence detector ensures optimal detection for a wide range of PAHs within a single chromatographic run. Proper sample preparation is critical to minimize matrix effects and achieve accurate and precise results. This method is suitable for routine monitoring of PAHs to ensure compliance with environmental and food safety regulations.

References

- 1. hplc.eu [hplc.eu]

- 2. PAH Testing | PPB Analytical Inc. [ppbanalytical.com]

- 3. ecaservice.ru [ecaservice.ru]

- 4. agilent.com [agilent.com]

- 5. jasco-global.com [jasco-global.com]

- 6. akjournals.com [akjournals.com]

- 7. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity GC-MS Analysis of Benz[a]anthracene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) and a well-known procarcinogen.[1] Its isomers, such as benzo[b]fluoranthene, benzo[k]fluoranthene, and chrysene, also exhibit varying degrees of carcinogenic and mutagenic activity.[2][3][4] Accurate and sensitive analytical methods are crucial for monitoring these compounds in environmental samples, food products, and biological matrices to assess human exposure and understand their role in toxicology and drug development. This application note provides a detailed protocol for the analysis of benz[a]anthracene and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and quantification of these compounds.[4]

Experimental Protocols

Sample Preparation: QuEChERS Method for Biological Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique suitable for a variety of matrices, including tissue and food samples.[5]

Materials:

-

Homogenized tissue sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge

-

Vortex mixer

Protocol:

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and vortex for another 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a dSPE tube containing PSA and C18.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis. The following parameters are recommended for the separation and detection of benz[a]anthracene and its isomers.

GC-MS Parameters:

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Mode | Splitless |

| Inlet Temperature | 280°C |

| Oven Program | 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following tables summarize the key quantitative parameters for the GC-MS analysis of benz[a]anthracene and its common isomers.

Table 1: Retention Times and Mass-to-Charge Ratios (m/z) for SIM Analysis

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benz[a]anthracene | ~18.2 | 228 | 226 | 229 |

| Chrysene | ~18.3 | 228 | 226 | 229 |

| Benzo[b]fluoranthene | ~20.8 | 252 | 250 | 253 |

| Benzo[k]fluoranthene | ~20.9 | 252 | 250 | 253 |

Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Compound | MDL (pg) | LOQ (pg) |

| Benz[a]anthracene | 0.137 | 0.452 |

| Chrysene | 0.209 | 0.689 |

| Benzo[b]fluoranthene | 0.143 | 0.472 |

| Benzo[k]fluoranthene | 0.158 | 0.521 |

Note: MDL and LOQ values can vary depending on the instrument sensitivity and matrix effects.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: Experimental workflow for GC-MS analysis of benz[a]anthracene isomers.

Carcinogenic Activation Pathway of Benz[a]anthracene

Benz[a]anthracene is metabolically activated to highly reactive diol epoxides, which can bind to DNA, leading to mutations and potentially cancer. This signaling pathway is a key area of research in toxicology and drug development.

Caption: Metabolic activation and carcinogenic pathway of benz[a]anthracene.

References

Application Note and Protocols for the Quantification of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons in Environmental Samples

Introduction

This document provides detailed application notes and protocols for the quantification of complex polycyclic aromatic hydrocarbons (PAHs) in various environmental matrices. The specific compound "3,4'-Ace-1,2-benzanthracene" is not a standard IUPAC name and does not correspond to a readily identifiable chemical structure in common databases. However, the nomenclature suggests a complex, high-molecular-weight PAH, potentially related to benz(a)anthracene and cholanthrene. Therefore, this guide focuses on the analytical methodologies for quantifying carcinogenic, four-to-six ring PAHs, such as benzo[a]anthracene, chrysene, and 3-methylcholanthrene, which serve as representative analytes for complex PAH contamination in environmental samples.

These protocols are intended for researchers, scientists, and professionals in environmental monitoring and drug development who are engaged in the analysis of trace organic contaminants. The methodologies described are based on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which are commonly employed for their sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes representative concentrations of selected high-molecular-weight PAHs found in soil and sediment samples from various studies. These values can serve as a reference for expected concentration ranges in contaminated environments.

| Polycyclic Aromatic Hydrocarbon | Matrix | Concentration Range (µg/kg) | Reference |

| Benzo[a]anthracene | Soil | 1.0 - 222.0 | [1] |

| Sediment | 5.6 - 298 | [1] | |

| Chrysene | Soil | 1.0 - 426.4 | [1] |

| Sediment | 10.0 - 385.6 | [1] | |

| Benzo[b]fluoranthene | Soil | 1.1 - 502.6 | [1] |

| Sediment | 14.1 - 452.9 | [1] | |

| Benzo[k]fluoranthene | Soil | 1.0 - 166.5 | [1] |

| Sediment | 4.0 - 163.5 | [1] | |

| Benzo[a]pyrene | Soil | 1.0 - 502.6 | [1] |

| Sediment | 12.9 - 514.9 | [1] | |

| Indeno[1,2,3-cd]pyrene | Soil | 1.0 - 412.2 | [1] |

| Sediment | 1.0 - 37.0 | [1] | |

| Dibenz[a,h]anthracene | Soil | 1.0 - 33.4 | [1] |

| Sediment | 1.0 - 37.0 | [1] | |

| Benzo[g,h,i]perylene | Soil | 1.0 - 557.8 | [1] |

| Sediment | 14.9 - 326.0 | [1] |

Experimental Protocols

Protocol for Quantification of PAHs in Soil and Sediment by GC-MS

This protocol details the extraction and analysis of PAHs from solid matrices like soil and sediment using Gas Chromatography-Mass Spectrometry (GC-MS).

1.1. Sample Preparation and Extraction

-

Sample Collection and Storage: Collect soil or sediment samples using a stainless-steel auger or scoop. Store samples in amber glass jars with Teflon-lined caps at 4°C until analysis.

-

Drying and Sieving: Air-dry the samples in a fume hood or freeze-dry them. Once dried, gently disaggregate the sample and pass it through a 2 mm sieve to remove large debris.

-

Extraction:

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®):

-

Mix 10 g of the homogenized sample with a drying agent like diatomaceous earth.

-

Place the mixture into an extraction cell.

-

Extract using a mixture of dichloromethane and acetone (1:1, v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[2]

-

Perform two static extraction cycles for 5 minutes each.[2]

-

-

Soxhlet Extraction:

-

Place 10-20 g of the dried sample into a cellulose thimble.

-

Extract with 200 mL of a hexane/acetone (1:1, v/v) mixture for 16-24 hours.

-

-

Ultrasonication:

-

Mix 5 g of the sample with 20 mL of dichloromethane/acetone (1:1, v/v) in a glass vial.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Repeat the extraction two more times with fresh solvent.

-

-

1.2. Extract Cleanup

-

Concentration: Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Solid Phase Extraction (SPE):

-

Use a silica gel or Florisil® SPE cartridge.

-

Condition the cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the PAH fraction with a more polar solvent mixture, such as dichloromethane/hexane (1:1, v/v).

-

-

Final Concentration and Solvent Exchange: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent for GC-MS analysis (e.g., isooctane or toluene).

1.3. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A low-bleed capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Inlet: Splitless injection at 300°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 25°C/min to 160°C, hold for 1 minute.

-

Ramp 2: 6°C/min to 300°C, hold for 8 minutes.[2]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target PAH.

-

Source Temperature: 320°C.

-

Transfer Line Temperature: 320°C.

-

1.4. Quantification

-

Prepare a series of calibration standards of the target PAHs in the final sample solvent.

-

Use an internal standard method for quantification to correct for variations in sample injection and instrument response. Perdeuterated PAHs (e.g., d10-anthracene, d12-benzo[a]anthracene) are commonly used as internal standards.[3]

-

Construct a calibration curve by plotting the response factor against the concentration of each analyte.

-

Calculate the concentration of each PAH in the environmental sample based on the calibration curve.

Protocol for Quantification of PAHs in Water by HPLC-FLD

This protocol is suitable for the analysis of PAHs in aqueous samples, such as wastewater and groundwater, using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

2.1. Sample Preparation and Extraction

-

Sample Collection: Collect water samples in 1 L amber glass bottles. If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate). Store at 4°C.

-

Extraction:

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of a 1 L water sample to neutral.

-

Extract the sample three times with 60 mL portions of dichloromethane in a separatory funnel.

-

Combine the organic extracts.

-

-

Solid Phase Extraction (SPE):

-

Use a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Pass the 1 L water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Dry the cartridge by passing air or nitrogen through it.

-

Elute the PAHs with a suitable solvent, such as acetonitrile or dichloromethane.

-

-

2.2. Extract Cleanup and Concentration

-

Drying: Dry the organic extract from LLE by passing it through a column of anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Solvent Exchange: Exchange the solvent to one compatible with the HPLC mobile phase (e.g., acetonitrile).

2.3. HPLC-FLD Instrumental Analysis

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: A C18 column specifically designed for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Example Gradient: Start with 40% acetonitrile, ramp to 100% acetonitrile over 25 minutes, and hold for 5 minutes.

-

-

Flow Rate: 1.0-1.5 mL/min.

-

Column Temperature: 30°C.

-

-

Fluorescence Detector (FLD) Conditions:

-

Use programmed excitation and emission wavelengths to optimize the detection of each PAH as it elutes from the column. Different PAHs have different optimal fluorescence wavelengths.

-

2.4. Quantification

-

Prepare calibration standards in the mobile phase.

-

Use an external or internal standard method for quantification.

-

Construct a calibration curve and calculate the concentration of PAHs in the water sample.

Diagrams

Caption: Workflow for PAH quantification in soil/sediment by GC-MS.

Caption: Workflow for PAH quantification in water by HPLC-FLD.

References

Synthesis of Benz[a]anthracene Derivatives for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of benz[a]anthracene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs) with significant implications in cancer research. These compounds serve as crucial tools for studying carcinogenesis, developing potential anti-cancer agents, and investigating cellular signaling pathways.

Introduction

Benz[a]anthracene and its derivatives are well-established carcinogens and are widely used as model compounds in cancer research to induce tumors in experimental animals. The carcinogenic activity of these compounds is highly dependent on their structure, with substitutions at various positions on the anthracene core significantly influencing their biological effects. Understanding the synthesis and biological activity of these derivatives is paramount for elucidating the mechanisms of chemical carcinogenesis and for the development of novel therapeutic strategies.

Data Presentation

The following table summarizes the synthetic yields of representative benz[a]anthracene derivatives prepared via different methods and their cytotoxic activity against various cancer cell lines.

| Compound | Synthetic Method | Yield (%) | Cell Line | IC50 (µM) | Reference |

| 1,2-Aceanthrylenedione | Friedel-Crafts Acylation | 88.2 | - | - | [1] |

| 7-Methylbenz[a]anthracene-3,4-dione | Oxidation of 3-hydroxy-7-methylbenz[a]anthracene | 91 | - | - | [2] |

| Substituted Pyridine Derivative | Multi-step synthesis | - | HeLa | 127 ± 25 | [3] |

| Substituted Pyridine Derivative | Multi-step synthesis | - | HepG2 | - | [3] |

| Benzimidazole Derivative | Multi-step synthesis | Good | A549 | 15.80 | [4] |

| Benzimidazole Derivative | Multi-step synthesis | Good | HepG2 | 15.58 | [4] |

| Pyrimidine-pyrazoline-anthracene derivative | Multi-step synthesis | - | HepG2 | 5.34 µg/mL | [5] |

| Thieno[2,3-d]pyrimidine derivative | Multi-step synthesis | - | HeLa | ~40.74 µg/mL | [5] |

Experimental Protocols

Protocol 1: Synthesis of 1,2-Aceanthrylenedione via Friedel-Crafts Acylation

This protocol describes the synthesis of a benz[a]anthracene dione derivative using a Friedel-Crafts acylation reaction.

Materials:

-

Anthracene

-

Oxalyl chloride

-

1-butyl-3-methylimidazolium chloride/aluminum chloride ([bmim]Cl/AlCl3) ionic liquid

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-